Sodium isopropyl 2-sulphooctadecanoate

Description

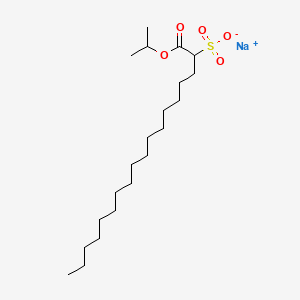

Sodium isopropyl 2-sulphooctadecanoate is a sodium salt featuring an 18-carbon alkyl chain (octadecanoate) substituted with a sulpho group at the second position and an isopropyl ester moiety.

Properties

CAS No. |

3076-25-3 |

|---|---|

Molecular Formula |

C21H41NaO5S |

Molecular Weight |

428.6 g/mol |

IUPAC Name |

sodium;1-oxo-1-propan-2-yloxyoctadecane-2-sulfonate |

InChI |

InChI=1S/C21H42O5S.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(27(23,24)25)21(22)26-19(2)3;/h19-20H,4-18H2,1-3H3,(H,23,24,25);/q;+1/p-1 |

InChI Key |

PGWZYVPSGZRFNA-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OC(C)C)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium isopropyl 2-sulphooctadecanoate typically involves the esterification of octadecanoic acid with isopropanol, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions often include:

Temperature: Moderate temperatures around 60-80°C.

Catalysts: Acid catalysts such as sulfuric acid for esterification.

Solvents: Organic solvents like toluene or dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Raw Materials: High-purity octadecanoic acid, isopropanol, and sodium hydroxide.

Reaction Control: Automated systems to monitor temperature, pressure, and pH levels.

Purification: Techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium isopropyl 2-sulphooctadecanoate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfonic acids.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Commonly undergoes nucleophilic substitution reactions due to the presence of the sulfonate group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride.

Substitution Reagents: Alkyl halides, alcohols.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Corresponding alcohols.

Substitution: Various alkylated or esterified derivatives.

Scientific Research Applications

Sodium isopropyl 2-sulphooctadecanoate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the formulation of biological buffers and as a stabilizing agent in enzyme reactions.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of detergents, emulsifiers, and lubricants.

Mechanism of Action

The mechanism of action of sodium isopropyl 2-sulphooctadecanoate involves its ability to interact with both hydrophilic and hydrophobic molecules. This amphiphilic nature allows it to:

Molecular Targets: Bind to various molecular targets, including proteins and lipids.

Pathways Involved: Participate in pathways related to membrane stabilization and enzyme activity modulation.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Environmental Impact: Long-chain sulphonates like this compound may persist in aquatic systems, necessitating biodegradability studies akin to those for SDS .

- Synergistic Formulations : Combining with carboxylates (e.g., CMC-Na, as in ) could enhance viscosity or stability in detergent matrices .

Biological Activity

Sodium isopropyl 2-sulphooctadecanoate, a surfactant and emulsifier, has garnered interest in various biomedical applications due to its unique biological properties. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound is a derivative of long-chain fatty acids, which contributes to its amphiphilic nature. This characteristic allows it to interact with both hydrophilic and hydrophobic substances, facilitating various biological processes such as drug delivery and cellular interactions.

Mechanisms of Action:

- Cell Membrane Interaction: The compound can integrate into lipid bilayers, altering membrane fluidity and permeability, which may enhance drug absorption in targeted cells.

- Emulsification: Its ability to stabilize emulsions makes it useful in formulating pharmaceuticals and cosmetics, improving the bioavailability of active ingredients.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

Antimicrobial Properties

Recent studies have indicated that this compound possesses significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.75 mg/mL |

These findings suggest that the compound could be integrated into formulations for topical antiseptics or preservatives in food products.

Drug Delivery Systems

This compound has been explored as a component in drug delivery systems. Its surfactant properties facilitate the encapsulation of hydrophobic drugs in liposomes or nanoparticles, enhancing their solubility and stability.

Case Study Example:

A study conducted by Kono et al. (2017) evaluated a liposomal formulation containing this compound for delivering an anticancer drug. The results showed improved drug release profiles and enhanced cytotoxicity against cancer cell lines compared to traditional formulations .

Safety and Toxicology

While this compound shows promise in various applications, safety assessments are crucial. Toxicological studies indicate that the compound has low acute toxicity; however, chronic exposure effects remain under investigation.

Toxicity Assessment:

- Acute Oral Toxicity: LD50 > 2000 mg/kg in rodent studies.

- Skin Irritation: Mild irritant potential observed in dermal exposure tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.